8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
CAS No.: 1995037-57-4
Cat. No.: VC11492757
Molecular Formula: C12H14BrN
Molecular Weight: 252.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1995037-57-4 |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 252.2 |
| IUPAC Name | 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
| Standard InChI | InChI=1S/C12H14BrN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2 |
| SMILES | C1CC2=C(C1)C(=C3CCCC3=C2N)Br |
Introduction
Chemical Identity and Structural Properties
8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a tricyclic amine with the molecular formula and a molecular weight of 252.2 g/mol . Its SMILES notation (C1CC2=C(C1)C(=C3CCCC3=C2N)Br) and InChIKey (AXRMGIYGEAGXID-UHFFFAOYSA-N) confirm a fused indacene structure substituted with bromine at the 8-position and an amine at the 4-position . The compound’s predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, range from 155.4 Ų for [M]+ to 162.6 Ų for [M+NH4]+, reflecting its conformational flexibility in gas-phase analyses .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.2 g/mol |
| CAS No. | 1995037-57-4 |
| SMILES | C1CC2=C(C1)C(=C3CCCC3=C2N)Br |
| InChIKey | AXRMGIYGEAGXID-UHFFFAOYSA-N |
| Predicted CCS ([M+H]+) | 156.1 Ų |
Synthesis and Manufacturing
The synthesis of 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves a multi-step sequence starting from indane. As detailed in ACS Omega, Friedel–Crafts acylation of indane with 3-chloropropionyl chloride yields a ketone intermediate, which undergoes subsequent alkylation under concentrated sulfuric acid to form the tricyclic framework . Nitration and reduction steps introduce the amine group, followed by bromination to install the 8-bromo substituent . Deviations from earlier protocols, such as solvent optimization during nitration, have improved yields to ~75% .
Critical Synthetic Steps:
-
Friedel–Crafts Acylation: Indane + 3-chloropropionyl chloride → Ketone intermediate .
-
Cyclization: Acid-mediated alkylation forms the hexahydro-s-indacene core.
-
Functionalization: Sequential nitration, reduction, and bromination introduce amine and bromine groups .
Stability and Degradation Profile
Stability studies reveal pH-sensitive decomposition, limiting oral bioavailability. At pH 7.4 and 8.4 (simulating intestinal fluid), the compound remains stable for >24 hours, but at pH 1 (gastric conditions), it degrades rapidly with a half-life of <1 hour . Comparative analyses show hexahydro-s-indacene derivatives exhibit 6–12-fold shorter half-lives at low pH than their benzene analogs, attributed to strain-induced susceptibility to acid-catalyzed ring opening .
Table 2: Stability Across pH Conditions
| pH | Half-Life (Hours) | Degradation Pathway |
|---|---|---|
| 1.0 | <1 | Acid-catalyzed ring opening |
| 7.4 | >24 | No significant degradation |
| 8.4 | >24 | No significant degradation |
Pharmacological Activity and NLRP3 Binding
Key Binding Parameters:
| Supplier | Purity (%) | Price (100 mg) | Storage Conditions |
|---|---|---|---|
| VulcanChem | 95 | $110 | Dark, inert atmosphere, RT |
| BLD Pharm | 97 | €110 | Dark, inert atmosphere, RT |
Applications in Drug Development
Derivatives of this compound show promise in preclinical inflammatory models. For instance, sulfonylurea analogs inhibit NLRP3-driven IL-1β release by >90% at 100 nM concentrations . Structural-activity relationship (SAR) studies emphasize the necessity of the hexahydro-s-indacene moiety for potency; its replacement reduces efficacy 40-fold . Ongoing research focuses on prodrug strategies to mitigate pH instability, enabling oral administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume